molecular formula C8H12N2 B1623353 N-Ethyl-6-methylpyridin-2-amine CAS No. 39179-00-5

N-Ethyl-6-methylpyridin-2-amine

Cat. No.: B1623353
CAS No.: 39179-00-5
M. Wt: 136.19 g/mol
InChI Key: ZUCJRARGRJUOMC-UHFFFAOYSA-N
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Description

N-Ethyl-6-methylpyridin-2-amine (CAS 39179-00-5) is a pyridine derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.198 g/mol . Its structure features an ethyl group attached to the amine nitrogen at the 2-position of the pyridine ring and a methyl substituent at the 6-position (Figure 1). The compound exhibits a calculated LogP (octanol-water partition coefficient) of 1.89, indicating moderate lipophilicity . Analytically, it can be separated using a Newcrom R1 HPLC column under reverse-phase conditions with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is scalable for preparative isolation and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-6-methylpyridin-2-amine can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridin-2-amine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the ethyl group onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-6-methylpyridin-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield this compound derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-Ethyl-6-methylpyridin-2-one.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-Ethyl-6-methylpyridin-2-amine serves as an essential intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with desired properties.

Reactions Overview

  • Oxidation: Can be oxidized to form N-oxides using agents like potassium permanganate.
  • Reduction: Can be reduced to yield amine derivatives using lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions, allowing for the replacement of the ethyl group with other nucleophiles.

Biological Applications

Potential Therapeutic Properties
Research indicates that this compound exhibits potential therapeutic effects, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is significant in treating neurodegenerative diseases by limiting excessive nitric oxide production, which is linked to conditions such as Parkinson's and Alzheimer's diseases .

Biological Activity
The compound has been investigated for its antimicrobial and anticancer activities:

  • Antimicrobial Activity: Similar pyridine derivatives have shown effectiveness against bacteria like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.
  • Anticancer Activity: Studies on related compounds indicate cytotoxic effects against cancer cell lines (e.g., HeLa and MCF-7) with IC50 values between 10 to 20 µM. This suggests that structural modifications can enhance its biological efficacy .

Analytical Applications

Separation Techniques
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound is separable on columns such as Newcrom R1 under reverse phase conditions, which facilitates its purification and analysis in pharmacokinetic studies .

Technique Description
HPLCUtilizes acetonitrile and water; scalable for preparative separation.
Mass SpectrometryCompatible with modifications for effective analysis.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neuronal Nitric Oxide Synthase Inhibition:
    A study demonstrated that compounds similar to N-Ethyl-6-methylpyridin-2-amines effectively inhibit nNOS, showcasing their potential for treating neurodegenerative diseases by reducing nitric oxide overproduction .
  • Pharmacokinetic Assessments:
    Research indicates favorable absorption characteristics for similar compounds, suggesting that this compound could be a suitable candidate for drug formulation due to its bioavailability and permeability profiles.
  • Antimicrobial and Anticancer Studies:
    Investigations into the biological activities of related pyridine derivatives have revealed promising results against various pathogens and cancer cell lines, establishing a foundation for further development of therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of N-Ethyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogs and Physicochemical Properties

Key structural analogs include N-Ethylpyridin-3-amine and 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine (Table 1).

Table 1: Physicochemical Comparison of N-Ethyl-6-methylpyridin-2-amine and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
This compound 39179-00-5 C₈H₁₂N₂ 136.20 1.89 Ethyl (N), methyl (C6)
N-Ethylpyridin-3-amine 158911 C₇H₁₀N₂ 122.17 N/A Ethyl (N), no methyl
6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine N/A C₁₁H₁₃N₃ 187.24 N/A Methyl (C6, pyridyl), pyridyl linkage

Key Observations :

  • The methyl group at C6 in this compound increases molecular weight by ~14 g/mol compared to N-Ethylpyridin-3-amine, which lacks this substituent .
  • The LogP of 1.89 suggests higher lipophilicity than unsubstituted pyridin-amines, likely due to the methyl group enhancing hydrophobic interactions .

Chromatographic Behavior

This compound is efficiently separated using Newcrom R1 columns, which exhibit low silanol activity and are optimized for reverse-phase separations . In contrast, analogs like N-Ethylpyridin-3-amine may require alternative columns (e.g., mixed-mode phases) due to differences in polarity or hydrogen-bonding capacity.

Biological Activity

N-Ethyl-6-methylpyridin-2-amine (C8H12N2) is a compound of significant interest in medicinal chemistry and biological research. Its structural features contribute to its potential applications as a therapeutic agent, particularly in the modulation of enzyme activity and as a ligand in receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an ethyl group at the nitrogen atom and a methyl group at the 6-position. This unique configuration influences its hydrophobicity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. The compound can modulate the activity of specific targets through binding interactions, which can lead to alterations in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Nitric Oxide Synthase (nNOS) : this compound has been investigated for its inhibitory effects on nNOS, which is involved in producing nitric oxide (NO) in the central nervous system. Overproduction of NO has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties, making it a candidate for further research in infection control.
Anti-inflammatory Investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Neuroprotective Effects Shows promise in neuroprotection by modulating NO levels, potentially reducing neuronal damage .

Case Studies

  • Neuronal Nitric Oxide Synthase Inhibition :
    A study focused on various 2-aminopyridine derivatives, including this compound, demonstrated that these compounds could selectively inhibit nNOS with high potency (K_i values around 13–26 nM). This selectivity is crucial for developing treatments for neurodegenerative diseases where nNOS overactivity is problematic .
  • Antimicrobial Activity :
    Research has shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using standard antimicrobial assays, indicating potential utility in developing new antibiotics.
  • Cell Permeability Studies :
    Investigations into the cell permeability of this compound revealed that modifications to its structure could enhance its ability to cross the blood-brain barrier (BBB), which is essential for CNS-targeted therapies .

Future Directions

The ongoing research into this compound highlights several avenues for future exploration:

  • Structure-Activity Relationship (SAR) Studies : Continued SAR studies will help identify modifications that enhance potency and selectivity against specific biological targets.
  • Therapeutic Applications : Further investigations into its therapeutic applications in neurodegenerative diseases and infections could lead to novel treatment options.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-Ethyl-6-methylpyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (reducing reaction time) or palladium-catalyzed coupling (improving yield) can be employed. Optimization includes varying temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Purity is monitored via HPLC (≥95% threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm substituent positions and amine functionality.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (214.27 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXD) with SHELX software for refinement. Key steps:

Data collection at low temperature (100 K) to minimize thermal motion.

Structure solution via direct methods (SHELXS) and refinement (SHELXL).

Validate against Cambridge Structural Database (CSD) entries for bond-length/angle comparisons .

Q. What strategies address contradictions in spectroscopic data interpretation for substituted pyridinamines?

  • Methodological Answer :

  • Variable Solvent NMR : Compare spectra in polar (DMSO) vs. nonpolar (CDCl3_3) solvents to identify tautomeric shifts.
  • 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How is this compound utilized as a ligand in coordination chemistry?

  • Methodological Answer : The pyridyl and amine groups act as chelating sites for transition metals (e.g., MnII^{II}, CoII^{II}). Synthesis involves:

Mixing the ligand with metal salts (e.g., MnCl2_2) in methanol.

Characterizing complexes via UV-vis (d-d transitions) and cyclic voltammetry (redox behavior) .

Q. What computational approaches predict the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to estimate HOMO-LUMO gaps and Fukui indices.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess aggregation tendencies.
  • NIST Data Validation : Cross-reference thermochemical properties (ΔfH°gas) with experimental values .

Q. How can the Cambridge Structural Database (CSD) enhance structural analysis of pyridinamine derivatives?

  • Methodological Answer :

  • Conformational Analysis : Query CSD for similar structures (e.g., Substructure Search: pyridinamine + ethyl group).
  • Packing Motif Identification : Analyze hydrogen-bonding networks (N–H···N) and π-π interactions using Mercury software .

Q. What experimental designs optimize catalytic applications of this compound-metal complexes?

  • Methodological Answer :

  • High-Throughput Screening : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using automated liquid handlers.
  • Kinetic Studies : Monitor turnover frequency (TOF) via in situ IR spectroscopy under varying pressures/temperatures .

Properties

IUPAC Name

N-ethyl-6-methylpyridin-2-amine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-9-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCJRARGRJUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192408
Record name N-Ethyl-6-methylpyridin-2-amine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39179-00-5
Record name N-Ethyl-6-methyl-2-pyridinamine
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Record name N-Ethyl-6-methylpyridin-2-amine
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Record name N-Ethyl-6-methylpyridin-2-amine
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Record name N-ethyl-6-methylpyridin-2-amine
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Record name N-ETHYL-6-METHYLPYRIDIN-2-AMINE
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Synthesis routes and methods I

Procedure details

To a 3000 ml dry toluene were added 185 g of 60% sodium hydride. A solution of 500 g of 6-amino-2-picoline and 500 ml of toluene were dropwise added at 60° C. over about 2 hours to the resulting dispersion. Ethyl bromide of 554 g were dropwise added at 70° C. over about 2 hours to the resulting mixture and stirred for additional one hour. The reation mixture was added to 3000 ml of ice water. The organic phase was extracted and the extract was washed two times with water, concentrated and dried. Thus, 632 g of 6-ethylamino-2-picoline were obtained.
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Synthesis routes and methods II

Procedure details

2-Amino-6-methylpyridine (1.00 g, 9.25 mmol) and acetaldehyde (0.52 mL, 9.34 mmol) were stirred together in anhydrous methyl alcohol for 1 hour at room temperature under a nitrogen atmosphere. The mixture was then treated with sodium triacetoxyborohydride (7.84 g, 37.0 mmol) and five drops of acetic acid and all was allowed to continue stirring for 4 hours. The reaction mixture was concentrated in vacuo. The residue was partitioned between water and DCM, and the separated aqueous phase was extracted twice with DCM. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a mobile oil which was purified by flash column chromatography, eluting with 2% MeOH/DCM, to give 2-ethylamino-6-methylpyridine (636 mg, 51%).
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Synthesis routes and methods III

Procedure details

In a process for producing 6-ethylamino-2-picoline by reduction of 6-acetamido-2-picoline, the improvement which comprises reacting 6-acetamido-2-picoline with diborane in an inert non-polar solvent at about 0° to 70° C. to produce 6-ethylamino-2-picoline.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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